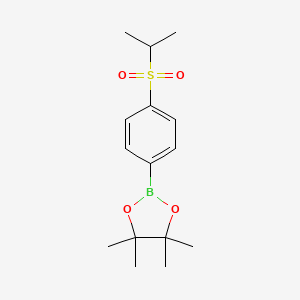

![molecular formula C29H34O9 B597106 1-[2-[[3-(Trifluoromethyl)phenyl]methoxy]ethyl]-4-[[3-(trifluoromethyl)phenyl]methyl]piperazine CAS No. 130430-97-6](/img/structure/B597106.png)

1-[2-[[3-(Trifluoromethyl)phenyl]methoxy]ethyl]-4-[[3-(trifluoromethyl)phenyl]methyl]piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

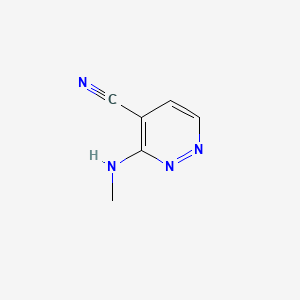

The compound is a piperazine derivative with the molecular formula C11H13F3N2 . It is also known by other names such as TFMPP and 3-Trifluoromethyl phenyl piper .

Molecular Structure Analysis

The molecular structure of the compound can be represented as a 2D Mol file or a computed 3D SD file . The IUPAC Standard InChIKey for the compound is KKIMDKMETPPURN-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The compound has a molecular weight of 230.2295 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not well documented in the available literature.Applications De Recherche Scientifique

Antimicrobial Activity

Piperazine derivatives have been recognized for their antimicrobial properties, particularly against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. A literature review highlights the significant anti-mycobacterial compounds containing piperazine as a vital building block, emphasizing their potential in addressing tuberculosis, a global health concern. The review elaborates on the design, rationale, and structure-activity relationship (SAR) of potent piperazine-based anti-TB molecules, providing insights for medicinal chemists to develop safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).

Neurological Applications

In the realm of neurology, piperazine derivatives have shown promise in enhancing cognitive functions. A review suggests that the pro-cognitive effects of certain neuroactive peptides might be mediated, at least in part, by dopamine, with piperazine compounds playing a significant role in this process. This indicates the potential of piperazine derivatives in developing treatments for memory-related disorders (Braszko, 2010).

Anticancer Activity

Piperazine derivatives also find application in cancer therapy, with various patents describing molecules bearing the piperazine entity for CNS agents, anticancer, cardio-protective agents, antiviral, anti-tuberculosis, anti-inflammatory, antidiabetic, and antihistamine profiles. The flexibility of the piperazine scaffold in drug discovery is highlighted, with modifications to the substituents on the piperazine ring significantly impacting the pharmacokinetic and pharmacodynamic properties of the resultant molecules. This diversity underscores the scaffold's potential in rational drug design for various diseases (Rathi et al., 2016).

Miscellaneous Applications

Beyond the specific therapeutic areas mentioned, piperazine derivatives are explored for a wide range of pharmaceutical applications. Their presence in drugs targeting antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents positions them as a cornerstone in medicinal chemistry. The exploration of piperazine-based molecules reflects the broad potential of this entity, previously considered mainly for CNS activity. Now, research covers several different activities of the piperazine ring, suggesting its emergence as a successful pharmacophore (Sikazwe et al., 2009).

Propriétés

IUPAC Name |

1-[2-[[3-(trifluoromethyl)phenyl]methoxy]ethyl]-4-[[3-(trifluoromethyl)phenyl]methyl]piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24F6N2O/c23-21(24,25)19-5-1-3-17(13-19)15-30-9-7-29(8-10-30)11-12-31-16-18-4-2-6-20(14-18)22(26,27)28/h1-6,13-14H,7-12,15-16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDKDJEBYTLAKEE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOCC2=CC(=CC=C2)C(F)(F)F)CC3=CC(=CC=C3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24F6N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-[[3-(Trifluoromethyl)phenyl]methoxy]ethyl]-4-[[3-(trifluoromethyl)phenyl]methyl]piperazine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Amino-3-bromopyrazolo[1,5-a]pyrimidin-5-ol](/img/structure/B597028.png)

![7-Phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B597033.png)

![7-Bromo-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B597034.png)

![3-Butyl-2-[5-(1,3-dihydro-3,3-dimethyl-1-propyl-2H-indol-2-ylidene)-penta-1,3-dienyl]-1,1-dimethyl-1H-benzo[E]indolium perchlorate](/img/structure/B597039.png)